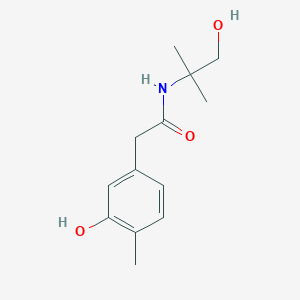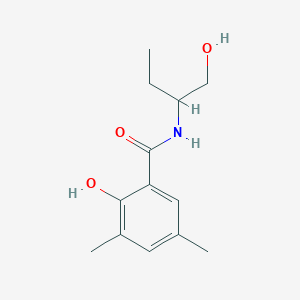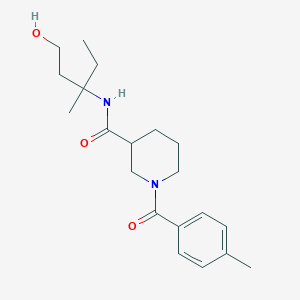
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, also known as TMN-355, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of tetrahydronaphthalene derivatives and has been studied for its potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and survival. Additionally, this compound has been shown to activate certain proteins that are involved in apoptosis and cell death.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta and improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has several advantages for laboratory experiments, including its high purity and stability. However, one limitation of this compound is its relatively high cost, which may limit its use in certain experiments. Additionally, this compound may have different effects in different cell types or under different experimental conditions, which should be taken into account when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide. One direction is to further investigate its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate the mechanism of action of this compound in more detail, to better understand how it modulates signaling pathways in cells. Additionally, future research could focus on developing more efficient synthesis methods for this compound, to reduce its cost and increase its availability for scientific research.
Synthesemethoden
The synthesis of 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide involves the reaction of 2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with 2-hydroxypropanoic acid. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the desired product is obtained. The yield of this compound can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta, a protein that is believed to play a role in the development of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons, which are the cells that are lost in the disease.
Eigenschaften
IUPAC Name |
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9-7-8-11-5-3-4-6-12(11)13(9)15-14(17)10(2)16/h3-6,9-10,13,16H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXQHAMUKDVICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1NC(=O)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)

![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)



![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B6638003.png)